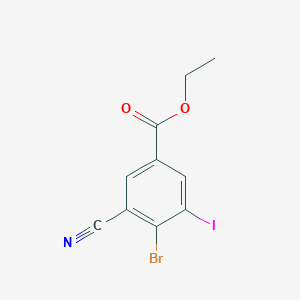

Ethyl 4-bromo-3-cyano-5-iodobenzoate

Description

Ethyl 4-bromo-3-cyano-5-iodobenzoate is a polyhalogenated and functionalized benzoate ester characterized by three distinct substituents: a bromine atom at position 4, a cyano group at position 3, and an iodine atom at position 5 of the benzene ring. This compound’s structural complexity makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated aromatic systems are often utilized for their electronic and steric effects. Its ethyl ester group enhances solubility in organic solvents, facilitating reactions under mild conditions.

Properties

IUPAC Name |

ethyl 4-bromo-3-cyano-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrINO2/c1-2-15-10(14)6-3-7(5-13)9(11)8(12)4-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVMTYPEXKTIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)I)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-3-cyano-5-iodobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of 4-cyano-3-iodobenzoic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of Ethyl 4-bromo-3-cyano-5-iodobenzoate may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance reaction rates and product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-cyano-5-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form different functional groups, depending on the oxidizing agent used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Reduction: Formation of ethyl 4-amino-3-cyano-5-iodobenzoate.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Ethyl 4-bromo-3-cyano-5-iodobenzoate has diverse applications in scientific research:

Organic Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific biological pathways.

Material Science: Utilized in the design of novel materials with unique properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-cyano-5-iodobenzoate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with biological molecules. The bromine and iodine atoms can participate in halogen bonding, further affecting the compound’s behavior in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize ethyl 4-bromo-3-cyano-5-iodobenzoate, we analyze its key differences and similarities with other benzoate esters and halogenated aromatic compounds (Table 1).

Table 1: Structural and Functional Comparison of Ethyl 4-Bromo-3-Cyano-5-Iodobenzoate and Analogs

Key Observations

Substituent Diversity: Unlike simpler analogs (e.g., ethyl 4-ethyl-3-iodobenzoate), the target compound incorporates three distinct substituents (Br, CN, I), which may enhance its electronic polarization and steric bulk. This complexity could influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to mono- or di-substituted analogs .

Halogen Effects : The presence of iodine (a heavy halogen) at position 5 distinguishes it from fluoro- or chloro-substituted benzoates. Iodine’s large atomic radius may improve crystallinity for X-ray diffraction studies, as seen in SHELX-refined structures .

This contrasts with hydroxyl- or ethoxy-substituted analogs, where electron-donating groups dominate .

Biological Relevance: While ethyl 4-hydroxy-3-iodobenzoate has been linked to antibacterial activity, the cyano and bromine groups in the target compound may confer unique interactions with biological targets, such as enzyme inhibition via halogen bonding .

Research Findings and Data Gaps

Despite its structural promise, experimental data for ethyl 4-bromo-3-cyano-5-iodobenzoate remains sparse. Key research gaps include:

- Thermodynamic Properties : Melting point, solubility, and stability under varying pH conditions.

- Synthetic Utility: Yield optimization in halogen-exchange or cyano-group derivatization reactions.

- Biological Activity : Screening against fungal pathogens (cf. Table 23 and 26 in Tanzanian spice studies, which highlight ethyl acetate-extracted benzoates with antifungal properties) .

Biological Activity

Ethyl 4-bromo-3-cyano-5-iodobenzoate is a synthetic compound that has garnered attention in various fields of research, particularly in organic chemistry and pharmaceuticals. Its unique structural features contribute to its biological activities, making it a subject of interest for drug development and material science.

Chemical Structure and Properties

Ethyl 4-bromo-3-cyano-5-iodobenzoate is characterized by the following structural features:

- Bromine and Iodine Substituents : These halogens can participate in halogen bonding, influencing the compound's reactivity and interactions with biological targets.

- Cyano Group : The cyano group () acts as an electron-withdrawing substituent, affecting the electronic properties of the compound, which can enhance its biological activity.

Synthesis

The synthesis of Ethyl 4-bromo-3-cyano-5-iodobenzoate typically involves multi-step organic reactions, starting from 4-cyano-3-iodobenzoic acid. The process includes bromination followed by esterification with ethanol:

- Bromination : The introduction of bromine at the para position relative to the cyano group.

- Esterification : Reaction with ethanol in the presence of sulfuric acid to form the ethyl ester.

This synthetic route ensures high yields and purity, making it suitable for further applications in research and industry .

The biological activity of Ethyl 4-bromo-3-cyano-5-iodobenzoate can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially modulating biological responses.

- Receptor Interaction : It can act on receptors, influencing signaling pathways that are crucial for cellular functions.

Research Findings

Recent studies have highlighted several aspects of the biological activity of Ethyl 4-bromo-3-cyano-5-iodobenzoate:

- Antimicrobial Activity : Preliminary screening has shown that this compound exhibits antimicrobial properties against certain bacterial strains. For instance, it has been tested against Gram-negative bacteria, demonstrating potential as a novel antibiotic agent .

- Anticancer Potential : Research indicates that Ethyl 4-bromo-3-cyano-5-iodobenzoate could inhibit tumor cell growth in vitro. In particular, it has shown promising results in reducing cell viability in specific cancer cell lines .

- Structure-Activity Relationship (SAR) : Studies suggest that modifications to the bromine and iodine substituents significantly impact the compound's activity. For example, variations in halogen substitution patterns lead to different levels of enzyme inhibition .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of Ethyl 4-bromo-3-cyano-5-iodobenzoate against various pathogens. The results indicated that at concentrations above 50 µM, the compound significantly reduced bacterial growth compared to controls.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 25 µM |

| S. aureus | 50 µM |

| P. aeruginosa | 75 µM |

This data suggests a potential application in treating bacterial infections .

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines demonstrated that Ethyl 4-bromo-3-cyano-5-iodobenzoate inhibited cell proliferation with an IC50 value ranging from 10 to 30 µM depending on the cell line tested.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (breast cancer) | 15 µM |

| HeLa (cervical cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

These findings indicate its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.